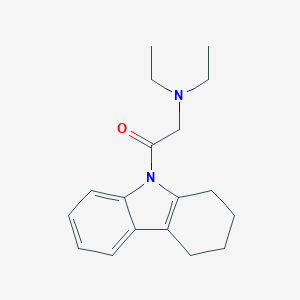![molecular formula C9H13N3O3S B249896 2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B249896.png)
2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid, also known as BTA or Butylthiazole, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BTA is a thiazole derivative that has been synthesized and studied for its antibacterial, antifungal, antioxidant, and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in bacterial and fungal growth, as well as the induction of apoptosis in cancer cells. This compound has also been shown to possess free radical scavenging activity, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its antibacterial, antifungal, antioxidant, and anticancer activities, this compound has been shown to possess anti-inflammatory properties. It has also been shown to have a protective effect on the liver and kidneys, which may be beneficial in the treatment of liver and kidney diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. However, this compound has some limitations in lab experiments, including its limited solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One potential direction is the investigation of its potential as a therapeutic agent in the treatment of various diseases, including bacterial and fungal infections, cancer, and oxidative stress-related diseases. Another potential direction is the development of new synthetic methods for this compound that may improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesemethoden
2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid can be synthesized through the reaction of 2-aminothiazole with butan-2-one in the presence of hydrazine hydrate. The resulting product is then treated with acetic anhydride to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been extensively studied for its potential therapeutic properties. It has shown promising results in various scientific research applications, including antibacterial, antifungal, antioxidant, and anticancer activities. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, this compound has demonstrated anticancer activity in various cancer cell lines, making it a potential candidate for cancer therapy.
Eigenschaften
Molekularformel |
C9H13N3O3S |
|---|---|
Molekulargewicht |
243.29 g/mol |
IUPAC-Name |
2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C9H13N3O3S/c1-3-5(2)11-12-9-10-8(15)6(16-9)4-7(13)14/h6H,3-4H2,1-2H3,(H,13,14)(H,10,12,15)/b11-5- |
InChI-Schlüssel |
DFIQZUIFUUDGGC-WZUFQYTHSA-N |
Isomerische SMILES |
CC/C(=N\NC1=NC(=O)C(S1)CC(=O)O)/C |
SMILES |
CCC(=NNC1=NC(=O)C(S1)CC(=O)O)C |
Kanonische SMILES |
CCC(=NNC1=NC(=O)C(S1)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]isoxazole-3-carboxamide](/img/structure/B249817.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-5-(4-methylphenyl)isoxazole-3-carboxamide](/img/structure/B249818.png)
![(3Z)-4-(2-fluorophenyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249832.png)

![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)

![N-[2-(dimethylamino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B249843.png)
![methyl 6'-amino-5'-cyano-2'-ethyl-1,3-dihydro-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3'-carboxylate](/img/structure/B249845.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)


![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)
